3-Bromo-5-(bromomethyl)-1H-indole
Description
Properties
IUPAC Name |
3-bromo-5-(bromomethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2N/c10-4-6-1-2-9-7(3-6)8(11)5-12-9/h1-3,5,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKCCPSTLYJBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678767 | |
| Record name | 3-Bromo-5-(bromomethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245649-27-7 | |
| Record name | 3-Bromo-5-(bromomethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent System : Reactions are typically conducted in carbon tetrachloride (CCl₄) or dichloromethane (DCM) to stabilize radical intermediates.
-
Catalyst : A catalytic amount of azobisisobutyronitrile (AIBN) initiates the radical chain mechanism.
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Temperature : Optimal yields (≥75%) are achieved at 60–80°C with a 2:1 molar ratio of NBS to 5-methylindole.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 75–82% |
| Reaction Time | 12–16 hours |
| Purity (HPLC) | ≥95% |
This method’s regioselectivity is attributed to the stability of the benzylic radical intermediate at the 5-methyl group, which directs bromination exclusively at the methyl position. Subsequent bromination at the 3-position requires electrophilic aromatic substitution (EAS) using bromine (Br₂) in acetic acid.
Stepwise Bromination via 5-Bromoindole Intermediates
An alternative strategy involves synthesizing 5-bromoindole first, followed by bromomethylation at the 3-position. This two-step process is advantageous for scalability.
Step 1: Regioselective Bromination of Indole
Indole is treated with bromine (Br₂) in dimethylformamide (DMF) at 0–5°C to yield 5-bromoindole with ≥90% regioselectivity. The reaction’s success hinges on the electron-donating effect of the indole nitrogen, which directs bromination to the 5-position.
Step 2: Bromomethylation at the 3-Position
5-Bromoindole undergoes Mannich reaction with paraformaldehyde and hydrobromic acid (HBr) to install the bromomethyl group:
Key Data:
| Parameter | Value |
|---|---|
| Yield (Step 1) | 85–88% |
| Yield (Step 2) | 70–75% |
| Overall Yield | 60–66% |
This method avoids over-bromination by decoupling the two bromination events, though it requires stringent temperature control during the Mannich step.
Palladium-Catalyzed Cross-Coupling Approaches
Recent advances employ palladium catalysis to construct the indole core post-bromination. For example, Sonogashira coupling between 3-bromo-5-iodoindole and propargyl bromide introduces the bromomethyl group via alkyne functionalization.
Reaction Scheme:
-
3-Bromo-5-iodoindole is prepared via iodination of 3-bromoindole using N-iodosuccinimide (NIS) .
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Sonogashira Coupling :
Key Data:
| Parameter | Value |
|---|---|
| Yield (Coupling) | 65–70% |
| Catalyst Loading | 5 mol% Pd |
While this method offers precise control over substitution patterns, it is limited by the cost of palladium catalysts and the need for anhydrous conditions.
Challenges and Side Reactions
Regioselectivity Issues
Competing bromination at the 2- or 4-positions of indole is a common challenge. Studies attribute this to π-electron density distribution , where the 3-position is less favored in EAS without directing groups. Strategies to mitigate this include:
Purification Challenges
The product often co-elutes with di-brominated byproducts (e.g., 3,5-dibromoindole) during column chromatography. Recrystallization in hexane/ethyl acetate (3:1) improves purity to ≥98%.
Industrial-Scale Synthesis
The patent CN105622481A describes a cost-effective route using sodium sulfonate as a bromine carrier:
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Indole is dissolved in DMF and treated with Na₂SO₃ and Br₂ at 50°C to form 5-bromoindole.
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3-Bromomethylation is achieved via free-radical bromination using H₂O₂-HBr under UV light.
Key Industrial Metrics:
| Parameter | Value |
|---|---|
| Production Capacity | 1–5 kg/batch |
| Cost per kg | $1,200–$1,500 |
Analytical Characterization
Successful synthesis is confirmed through:
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(bromomethyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atoms can be reduced to form hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-5-(bromomethyl)-1H-indole, while oxidation can produce this compound-2-carboxylic acid.
Scientific Research Applications
Chemistry: 3-Bromo-5-(bromomethyl)-1H-indole is used as a building block in organic synthesis
Biology: In biological research, brominated indoles are studied for their potential biological activities, including antimicrobial and anticancer properties. The bromine atoms can enhance the compound’s ability to interact with biological targets.
Medicine: The compound is investigated for its potential use in drug development. Brominated indoles have shown promise in the development of new pharmaceuticals due to their ability to modulate biological pathways.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(bromomethyl)-1H-indole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The bromine atoms can form halogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogs with Bromine and Alkyl/Aryl Substituents
Table 1: Key Physical and Spectral Properties of Selected Brominated Indoles
Key Observations:
- Positional Isomerism : Compounds 34 and 35 () demonstrate that bromine placement (5 vs. 6) affects melting points (141–142°C vs. 133–134°C), likely due to differences in crystal packing .
- Substituent Effects : The sulfonyl group in 2-(bromomethyl)-1-(phenylsulfonyl)-1H-indole increases molecular weight (350.23 vs. ~210–477) and alters solubility .
- Synthetic Efficiency : Triazole-linked analogs (e.g., 9c) achieve moderate yields (50%) via CuI-catalyzed click chemistry, whereas imidazole derivatives require multi-step purification .
Reactivity and Functionalization Potential
- Bromomethyl Group: The -CH2Br moiety in 3-Bromo-5-(bromomethyl)-1H-indole is highly reactive, enabling alkylation or nucleophilic substitution (e.g., with amines or thiols) .
- Cross-Coupling Reactions : Bromine at position 3 facilitates Suzuki-Miyaura couplings, as seen in analogs like 5-Bromo-1H-indole-3-carbaldehyde (), which undergoes aryl boronic acid coupling .
Biological Activity
3-Bromo-5-(bromomethyl)-1H-indole is a brominated indole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Indoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by two bromine substituents on the indole ring. The presence of bromine enhances the compound's reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H8Br2N |
| Molecular Weight | 292.98 g/mol |
| Melting Point | Not extensively reported |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit phosphodiesterase (PDE), leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This can enhance various signaling pathways and potentially exert anti-inflammatory effects.
- Antiviral Activity : Preliminary studies indicate that certain indole derivatives exhibit antiviral properties, possibly through the inhibition of viral replication mechanisms. For instance, related compounds have demonstrated efficacy against SARS-CoV-2 at specific concentrations .
Antimicrobial Properties
Research into the antimicrobial effects of this compound suggests potential efficacy against various pathogens. The compound's structure allows it to interact with microbial enzymes or cellular components, disrupting vital processes.
Anticancer Activity
Indole derivatives are often studied for their anticancer properties. Compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins.
Study 1: Antiviral Efficacy
A study investigated the antiviral activity of a related indole compound against SARS-CoV-2. At a concentration of 52.0 μM, the compound completely inhibited viral replication, highlighting the potential for indole derivatives in antiviral drug development .
Study 2: Anticancer Effects
In vitro studies on indole derivatives have shown that they can inhibit the growth of various cancer cell lines. For example, compounds with similar structural features have demonstrated IC50 values in the low micromolar range against breast and colon cancer cells .
Q & A
Q. What computational tools are recommended for modeling the interactions of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes. QSAR models (using MOE or Schrödinger) correlate structural features (e.g., logP, polar surface area) with activity. Validate predictions with mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
